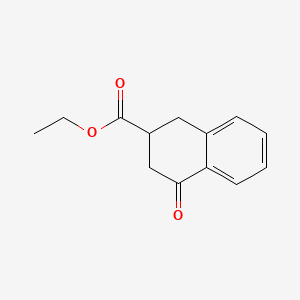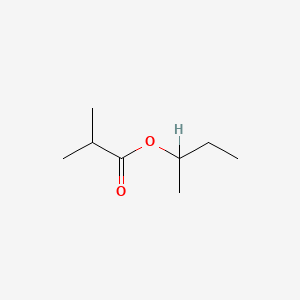
1-Methylpropyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpropyl isobutyrate is a natural product found in Myrtus communis with data available.
Scientific Research Applications
Biosynthetic Route Development : Zhang et al. (2011) developed a biosynthetic route for isobutyric acid, a valuable platform chemical. This method involves the conversion of glucose into isobutyric acid, demonstrating an alternative to petroleum-based products. Isobutyric acid can be transformed into various chemicals, including methacrylic acid and its ester, methyl methacrylate, which is used in producing poly(methyl methacrylate). It also finds application in manufacturing sucrose acetate isobutyrate, used in printing inks and automotive paints, and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol), a widely used coalescent (Zhang et al., 2011).
Biofuel Production : Taylor et al. (2010) studied the dehydration of fermented isobutanol, which can be used as a biofuel or transformed into 2-methylpropene (isobutylene). This chemical serves as a platform molecule for synthesizing other fuels or chemicals. Their research demonstrated high conversion and selectivity for isobutylene using alumina catalysts (Taylor, Jenni, & Peters, 2010).
Waste Detoxification : Andini et al. (2012) explored mechanochemistry for detoxifying expired pharmaceuticals, specifically ibuprofen, which contains isobutyric acid derivatives. Their findings highlight complex degradation pathways leading to various by-products, demonstrating potential applications in pharmaceutical waste management (Andini et al., 2012).
Insecticidal Compounds : Latif et al. (1998) isolated isobutylamides from Dinosperma erythrococca, exhibiting insecticidal activity. These compounds, including derivatives of isobutyric acid, showed lethal activity against houseflies and tobacco budworms, suggesting their potential in developing new insecticides (Latif, Hartley, Rice, Waigh, & Waterman, 1998).
Ester Biosynthesis : Rodriguez et al. (2014) engineered Escherichia coli to produce various esters, including isobutyrate esters, from glucose. This method expands the capabilities of whole-cell biocatalysis, applicable in industries such as flavor, fragrance, and solvents (Rodriguez, Tashiro, & Atsumi, 2014).
Organic Waste Conversion : Chen et al. (2017) demonstrated the production of isobutyrate from organic waste via methanol chain elongation. This process converts organic waste into isobutyrate, a platform chemical, highlighting a sustainable method for chemical production from renewable resources (Chen, Huang, Strik, & Buisman, 2017).
properties
CAS RN |
23412-21-7 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
butan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(4)10-8(9)6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
HLIYSUDZNWPHKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C(C)C |
Canonical SMILES |
CCC(C)OC(=O)C(C)C |
Other CAS RN |
23412-21-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




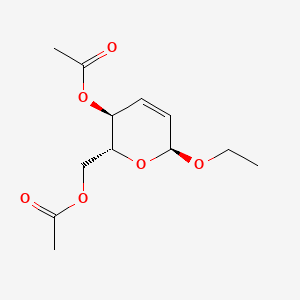
![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)
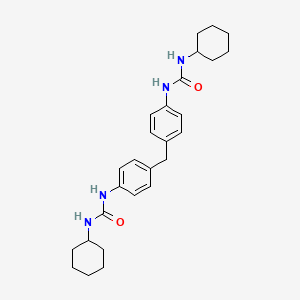

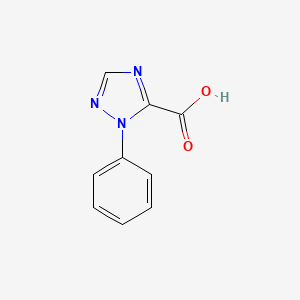
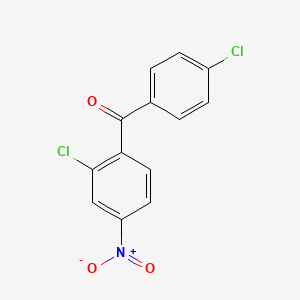
![2-[(2-Fluorophenyl)amino]acetohydrazide](/img/structure/B1620250.png)
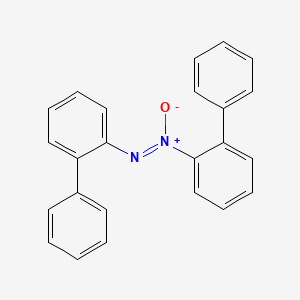

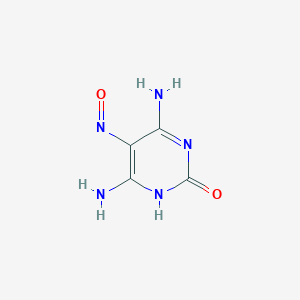
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one](/img/structure/B1620260.png)

